

methacryloyl chloride CAS number and molecular structure

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Compound of Interest

Compound Name: Methacryloyl chloride

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An In-depth Technical Guide to **Methacryloyl Chloride** for Researchers and Scientists

Introduction

Methacryloyl chloride ($\text{CH}_2=\text{C}(\text{CH}_3)\text{COCl}$) is a highly reactive acyl chloride derived from methacrylic acid.[1] It serves as a critical building block in organic and polymer chemistry, valued for its ability to introduce the methacrylate functional group into a wide array of molecules.[2] Its dual functionality, comprising a reactive acyl chloride group and a polymerizable double bond, makes it a versatile reagent for the synthesis of a diverse range of monomers and polymers.[3][4] This guide provides an in-depth overview of **methacryloyl chloride**, including its chemical properties, molecular structure, synthesis protocols, and key applications relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The molecular structure of **methacryloyl chloride** features a vinyl group attached to a carbonyl chloride. This structure is fundamental to its reactivity.

- CAS Number: 920-46-7[1][5][6][7][8][9][10]
- Molecular Formula: $\text{C}_4\text{H}_5\text{ClO}$ [6][7][9][10]
- Synonyms: 2-Methyl-2-propenoyl chloride, Methacrylic acid chloride, Methacrylyl chloride[6][7][8]

Physicochemical Properties

A summary of the key quantitative properties of **methacryloyl chloride** is presented in the table below.

Property	Value	References
Molecular Weight	104.53 g/mol	[6][7][8][10]
Appearance	Colorless to yellow liquid	[6]
Density	1.070 g/mL at 25 °C	[6][11]
Boiling Point	95-96 °C at 760 mmHg	[6][10][11][12]
Melting Point	-60 °C	[6][10]
Flash Point	2 °C (closed cup)	[6]
Refractive Index	n _{20/D} 1.442	
Vapor Pressure	78 mmHg at 20 °C	[6]

Synthesis of Methacryloyl Chloride: Experimental Protocols

Methacryloyl chloride is typically synthesized by the chlorination of methacrylic acid. Several chlorinating agents can be employed, each with its own advantages and procedural nuances.

Protocol 1: Synthesis using Thionyl Chloride

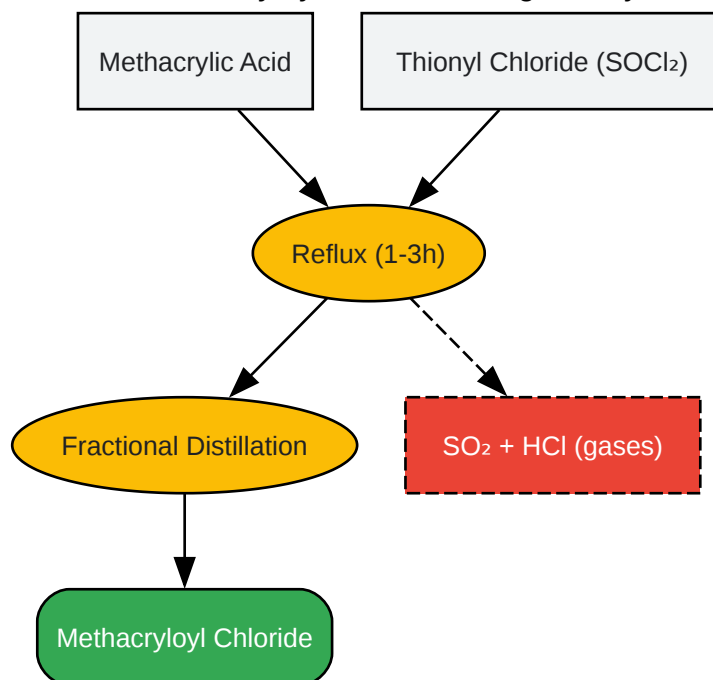
This method is common in laboratory settings but requires careful handling due to the evolution of toxic gases (SO₂ and HCl).[4]

Methodology:

- In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (e.g., a bubbler containing a sodium hydroxide solution).
- To the flask, add methacrylic acid.

- Slowly add an excess of thionyl chloride (SOCl_2) to the methacrylic acid while stirring.[2][12] A molar ratio of 1:1.2 to 1:1.5 (methacrylic acid to thionyl chloride) is typically used.
- Optionally, a catalytic amount of a substance like cuprous chloride can be added.[2]
- Heat the reaction mixture to reflux and maintain for 1-3 hours.[12] The reaction progress can be monitored by the cessation of gas evolution.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[2][12]
- The crude **methacryloyl chloride** is then purified by fractional distillation.[12][13] Collect the fraction boiling at 95-96 °C.[12] It is crucial to add a polymerization inhibitor, such as hydroquinone or 2,6-di-tert-butyl-4-methylphenol, to the distillation flask and the receiving flask to prevent polymerization.[12][13]

Synthesis of Methacryloyl Chloride using Thionyl Chloride



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Caption: Workflow for **Methacryloyl Chloride** Synthesis via Thionyl Chloride.

Protocol 2: Synthesis using Benzoyl Chloride

This method avoids the use of thionyl chloride and can provide a high-purity product.

Methodology:

- Set up a distillation apparatus in a fume hood.
- Combine methacrylic acid and benzoyl chloride in a round-bottom flask, typically in a 1:2 molar ratio.[\[12\]](#) Add a small amount of a polymerization inhibitor (e.g., hydroquinone).[\[12\]](#)
- Heat the mixture gently to initiate the reaction.
- **Methacryloyl chloride**, being the more volatile component, will distill from the reaction mixture.[\[12\]](#) Collect the distillate, which should be the desired product with a boiling point of 95-96 °C.[\[12\]](#)
- A second distillation of the collected liquid can be performed to ensure high purity. As before, a polymerization inhibitor should be present in the receiving flask.[\[13\]](#)

Key Reactions and Applications

Methacryloyl chloride is a cornerstone intermediate for synthesizing a vast range of functional monomers and polymers.[\[8\]](#) Its reactions are dominated by the electrophilic nature of the acyl chloride and the radical polymerizability of the vinyl group.

Esterification and Amidation Reactions

Methacryloyl chloride readily reacts with nucleophiles such as alcohols and amines to form corresponding methacrylate esters and methacrylamides.[\[14\]](#)[\[15\]](#) These reactions are fundamental to creating custom monomers for specific applications.

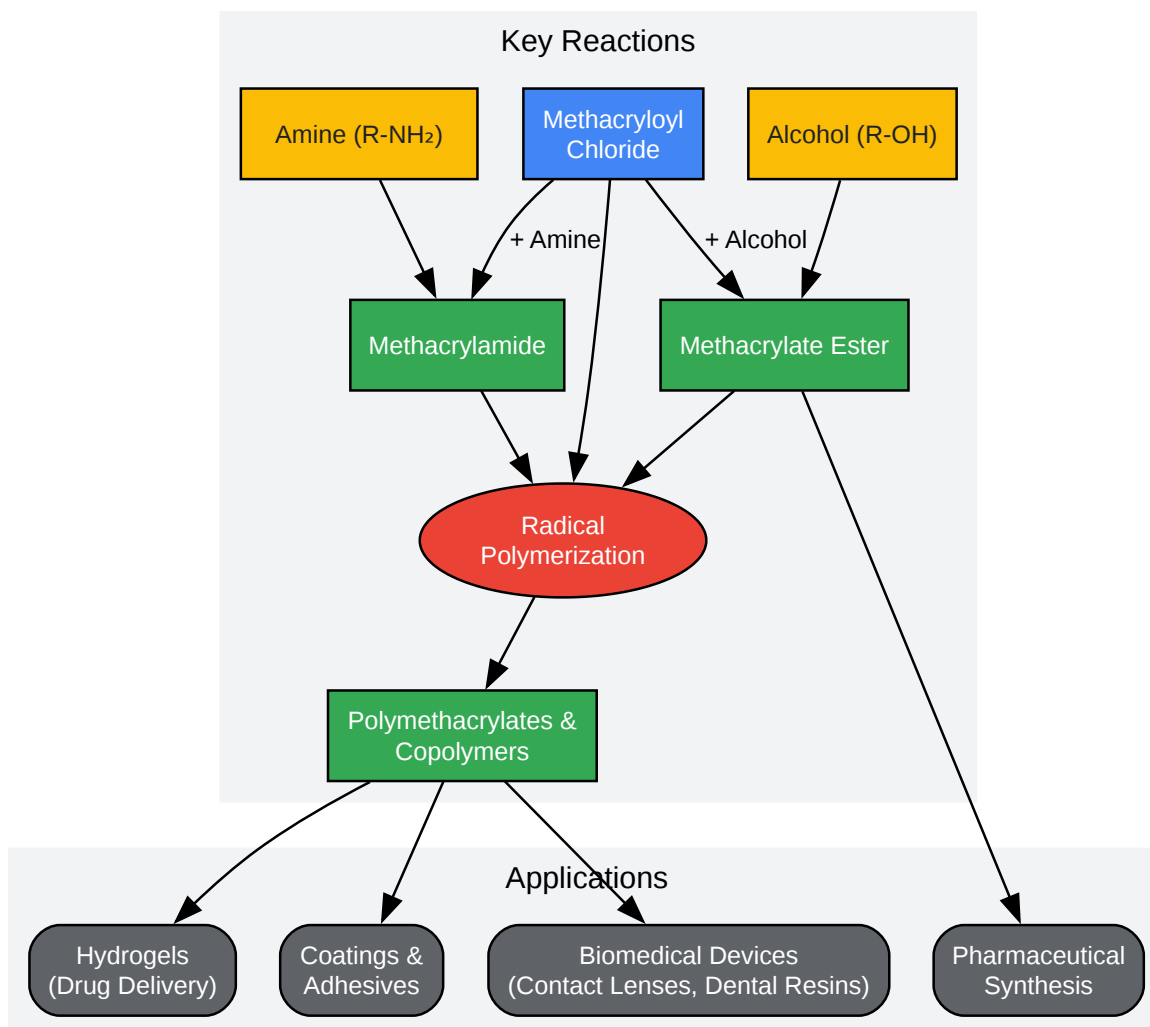
General Protocol for Esterification with an Alcohol:

- Dissolve the desired alcohol in an inert, anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

- Add a tertiary amine base, such as triethylamine or pyridine (typically 1.1-1.2 equivalents), to act as an HCl scavenger.[14]
- Cool the mixture in an ice bath to 0 °C.
- Slowly add **methacryloyl chloride** (1.0-1.1 equivalents) dropwise to the cooled solution while stirring.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC or GC).
- The reaction is worked up by filtering the triethylamine hydrochloride salt, washing the organic phase with water and brine, drying over an anhydrous salt (e.g., MgSO_4), and removing the solvent under reduced pressure.
- The resulting methacrylate ester can be purified by column chromatography or distillation.

These custom-synthesized monomers are invaluable in drug development for creating stimuli-responsive hydrogels for controlled release, functional polymers for bioconjugation, and materials for medical devices like contact lenses and dental resins.[8]

Reactivity and Applications of Methacryloyl Chloride



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Caption: Key reactions and applications of **methacryloyl chloride**.

Safety and Handling

Methacryloyl chloride is a hazardous substance that must be handled with appropriate safety precautions.

- Hazards: It is highly flammable, corrosive, and toxic.^{[5][6][11][16]} It is fatal if inhaled and causes severe skin burns and eye damage.^{[5][9][11][16]} It is also a lachrymator and may

cause an allergic skin reaction.[5][6][9] It reacts with water to produce toxic and corrosive hydrogen chloride gas.[5][11][13][17]

- Handling: Always work in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][16] Use non-sparking tools and take measures to prevent static discharge.[9][11]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [5][9] Keep the container tightly closed under an inert atmosphere.[9] It is often refrigerated to maintain quality.[9] It is incompatible with strong oxidizing agents, alcohols, bases, and water.[2][11][17]
- Stabilization: Commercial preparations of **methacryloyl chloride** contain a stabilizer, such as monomethyl ether hydroquinone (MEHQ) or 2,6-di-tert-butyl-4-methylphenol, to inhibit polymerization.[8][13]

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